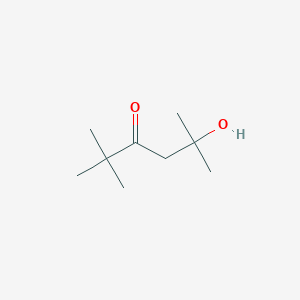![molecular formula C7H7Cl3 B14705172 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene CAS No. 15403-88-0](/img/structure/B14705172.png)
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is a chlorinated derivative of norbornene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene derivatives. One common method is the reaction of endo,endo-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Methoxy-substituted norbornene derivatives.
Applications De Recherche Scientifique
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers through ring-opening metathesis polymerization.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s strained bicyclic structure makes it highly reactive, allowing it to undergo ring-opening reactions and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the resulting reactivity. Compared to other norbornene derivatives, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
15403-88-0 |
|---|---|
Formule moléculaire |
C7H7Cl3 |
Poids moléculaire |
197.5 g/mol |
Nom IUPAC |
5,5,6-trichlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H7Cl3/c8-6-4-1-2-5(3-4)7(6,9)10/h1-2,4-6H,3H2 |
Clé InChI |
IOYHPUSEPWJJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


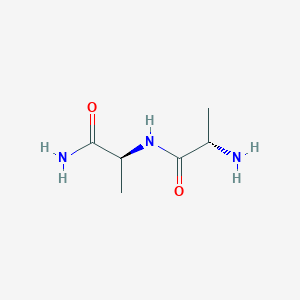

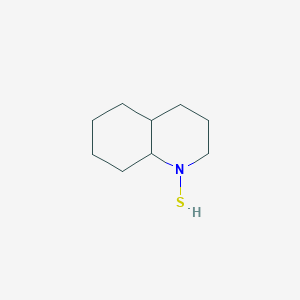

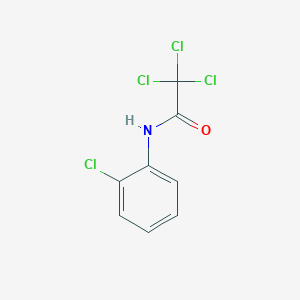
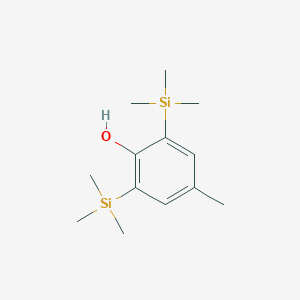
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
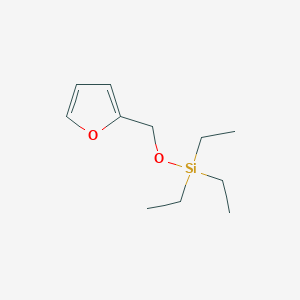

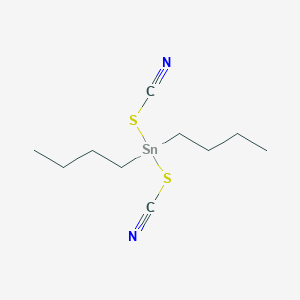
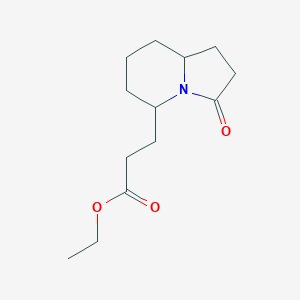
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
